3,5-ジフェニルピリジン

概要

説明

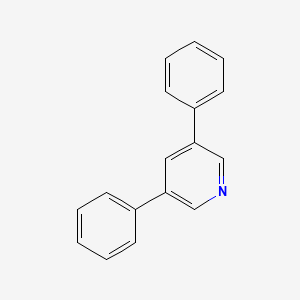

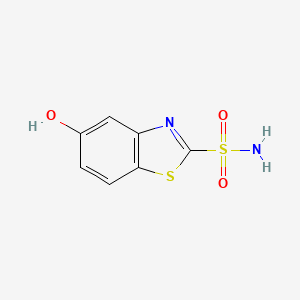

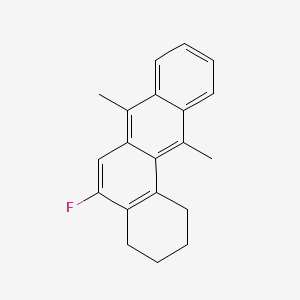

3,5-Diphenylpyridine is an organic compound with the molecular formula C₁₇H₁₃N. It is a derivative of pyridine, characterized by the presence of two phenyl groups attached to the 3rd and 5th positions of the pyridine ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research .

科学的研究の応用

3,5-Diphenylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in coordination chemistry and is studied for its potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

Mode of Action

The mode of action of 3,5-Diphenylpyridine is currently unknown due to the lack of comprehensive studies on this compound . Future research could provide insights into how this compound interacts with its targets and the resulting changes.

Biochemical Pathways

It has been mentioned in the context of alk2 inhibitors, suggesting a potential role in these pathways .

Pharmacokinetics

Preliminary studies on similar compounds suggest that they may have favorable exposure and blood-brain barrier penetration .

Result of Action

It is known that the compound has been used in the development of ALK2 inhibitors, which are being studied for their potential in treating certain types of cancer .

生化学分析

Biochemical Properties

3,5-Diphenylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, 3,5-Diphenylpyridine can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to a decrease in enzyme activity. This compound’s ability to interact with biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of 3,5-Diphenylpyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3,5-Diphenylpyridine can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can affect cell signaling by interacting with receptors and other signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, 3,5-Diphenylpyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. By binding to these molecules, 3,5-Diphenylpyridine can inhibit or activate their activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Diphenylpyridine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Diphenylpyridine can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 3,5-Diphenylpyridine vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At high doses, 3,5-Diphenylpyridine can exhibit toxic effects, including cellular damage and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

3,5-Diphenylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, 3,5-Diphenylpyridine can inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites in cells .

Transport and Distribution

The transport and distribution of 3,5-Diphenylpyridine within cells and tissues are critical factors that influence its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, 3,5-Diphenylpyridine can accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of 3,5-Diphenylpyridine is an important determinant of its activity. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, 3,5-Diphenylpyridine can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Diphenylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with phenyl lithium at elevated temperatures. Another method includes the multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of 3,5-Diphenylpyridine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC .

化学反応の分析

Types of Reactions: 3,5-Diphenylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like phenyl lithium and Grignard reagents are employed for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines .

類似化合物との比較

- 3-Phenylpyridine

- 2,5-Diphenylpyridine

- 2-Phenylpyridine

Comparison: Compared to these similar compounds, 3,5-Diphenylpyridine is unique due to the specific positioning of the phenyl groups, which can significantly influence its chemical reactivity and interaction with other molecules. This unique structure imparts distinct properties that make it valuable in various applications .

特性

IUPAC Name |

3,5-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJOMHSIIOWCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238814 | |

| Record name | 3,5-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-07-9 | |

| Record name | 3,5-Diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diphenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diphenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for obtaining 3,5-diphenylpyridine?

A1: 3,5-Diphenylpyridine can be synthesized through several methods, including:

- Suzuki-Miyaura Coupling: This method utilizes palladium catalysis to couple a dihalopyridine (typically 3,5-dibromopyridine) with phenylboronic acid or its derivatives. This approach allows for controlled and versatile synthesis with various substituents. []

- Cyclotrimerization of Phenylacetylene: [(Cp)Co(Ind)] (Cp= pentamethylcyclopentadienyl, Ind= Indenyl, (C9H7)) complex has been shown to catalyze the cyclotrimerization of phenylacetylene, yielding 3,5-diphenylpyridine as one of the products along with other isomers and derivatives. This reaction can be influenced by the choice of solvent, with acetonitrile favoring pyridine formation and toluene leading to 1,3,5-triphenylbenzene. []

- Maillard Reaction Pyrolysis: Interestingly, 3,5-diphenylpyridine can be generated as a byproduct of the Maillard reaction. Studies have shown its formation during the pyrolysis of phenylalanine and glucose mixtures, suggesting a potential pathway from food chemistry. [, ]

Q2: What is the molecular formula, weight, and available spectroscopic data for 3,5-diphenylpyridine?

A2: 3,5-Diphenylpyridine has the molecular formula C17H13N and a molecular weight of 231.29 g/mol. While the provided research excerpts don't contain specific spectroscopic data, structural characterization of 3,5-diphenylpyridine and its derivatives has been confirmed using techniques like X-ray diffraction and NMR spectroscopy. []

Q3: How does the structure of 3,5-diphenylpyridine influence its energetic stability compared to its isomers?

A3: The position of the phenyl rings significantly impacts the energetic stability of diphenylpyridine isomers. Experimental and theoretical studies using differential scanning calorimetry, vapor pressure measurements, and ab initio calculations have revealed that 3,5-diphenylpyridine exhibits lower energetic stability in the gaseous phase compared to 2,6- and 2,5-diphenylpyridine. This difference in stability can be attributed to the varying degrees of steric hindrance and conjugation between the phenyl rings and the central pyridine ring. []

Q4: Has 3,5-diphenylpyridine been explored in material science applications?

A4: Yes, a derivative of 3,5-diphenylpyridine has been employed as a key component in constructing a rotaxane-based supramolecular assembly for molecular electronics. In this application, the 3,5-diphenylpyridine moiety acts as a stopper unit at the ends of a hexayne molecular wire, contributing to the stability and insulation of the wire within a macrocycle. This research highlights the potential of 3,5-diphenylpyridine derivatives in developing advanced materials for nanotechnology and molecular electronics. []

Q5: Are there any known biological activities or applications of 3,5-diphenylpyridine derivatives?

A5: Research indicates potential applications for 3,5-diphenylpyridine derivatives in medicinal chemistry:

- ALK2 Inhibition: Derivatives of 3,5-diphenylpyridine, specifically with modifications involving ether or amine-linked constrained rings, have demonstrated potent inhibition of the ALK2 enzyme. Notably, compounds like M4K2304 and M4K2306 exhibit impressive selectivity for ALK2 over ALK5, making them promising candidates for further development as potential therapeutics for diseases like diffuse intrinsic pontine glioma (DIPG). []

- DNA Recognition and Cytotoxicity: While specific details are limited in the provided abstracts, ongoing research is exploring the synthesis and evaluation of 2,5- and 3,5-diphenylpyridine derivatives for their potential in DNA recognition and cytotoxicity. This area of research suggests a possible application for these compounds in anticancer drug development. []

Q6: Have there been any studies investigating the environmental impact and degradation of 3,5-diphenylpyridine?

A6: The provided research excerpts do not contain information regarding the environmental impact, degradation pathways, or ecotoxicological effects of 3,5-diphenylpyridine. Further research is needed to assess its potential risks and develop strategies for responsible use and disposal in line with sustainable chemistry principles.

Q7: Are there computational chemistry studies exploring the properties of 3,5-diphenylpyridine?

A7: Yes, computational chemistry studies have been conducted on diphenylpyridines, including 3,5-diphenylpyridine. These studies utilize density functional theory (DFT) calculations to investigate the geometry, frequencies, and energetics of these compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)